molecular formula C23H41N3O2 B5954409 N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide

N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide

Cat. No.: B5954409
M. Wt: 391.6 g/mol
InChI Key: DZRZZEWYPCEMST-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperidine ring, and a pentanamide backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine derivatives, followed by the introduction of the cyclopentyl group and the formation of the pentanamide backbone. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical products, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)butanamide
  • **N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)hexanamide

Uniqueness

N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide stands out due to its specific molecular structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-4-oxo-N-(2-piperidin-1-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O2/c1-20(27)11-12-23(28)26(17-16-24-13-5-2-6-14-24)19-21-8-7-15-25(18-21)22-9-3-4-10-22/h21-22H,2-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRZZEWYPCEMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N(CCN1CCCCC1)CC2CCCN(C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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